molecular formula C13H12N4OS B11124725 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyrazine-2-carboxamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyrazine-2-carboxamide

Cat. No.: B11124725
M. Wt: 272.33 g/mol
InChI Key: XMQPHTFWRBTSSM-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with an appropriate amine. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which then reacts with the amine to form the carboxamide . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as a reagent . This method is advantageous due to its high yield and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyrazine-2-carboxamide exerts its effects is not entirely understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For instance, similar compounds have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyrazine-2-carboxamide stands out due to the presence of both thiophene and pyrazine rings, which confer unique electronic properties and biological activities. This dual-ring structure is less common compared to other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C13H12N4OS/c1-3-9-8(2)19-13(10(9)6-14)17-12(18)11-7-15-4-5-16-11/h4-5,7H,3H2,1-2H3,(H,17,18)

InChI Key

XMQPHTFWRBTSSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=NC=CN=C2)C

Origin of Product

United States

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